Edrecolomab - 156586-89-9

Edrecolomab

Catalog Number: EVT-1516761
CAS Number: 156586-89-9
Molecular Formula: C14H22N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Edrecolomab involves several key steps:

  1. Hybridoma Technology: The antibody is generated using hybridoma technology, where mouse spleen cells are fused with myeloma cells to create hybrid cells that produce the desired antibody.
  2. Cell Line Development: The specific hybridoma cell line used for Edrecolomab was developed to produce the murine anti-EpCAM antibody.
  3. Purification: Following production, Edrecolomab is purified using affinity chromatography techniques such as FPLC (Fast Protein Liquid Chromatography) with Protein G or A to isolate the antibody from other proteins and impurities. The elution process typically involves buffers with low pH to release the bound antibodies from the column .
Molecular Structure Analysis

Structure and Data

Edrecolomab has a complex structure typical of monoclonal antibodies, consisting of two heavy chains and two light chains forming a Y-shaped configuration. The specific binding site of Edrecolomab interacts with the EpCAM antigen through variable regions of the antibody.

  • Molecular Weight: Approximately 150 kDa.
  • Binding Affinity: The dissociation constant (Kd) for Edrecolomab's interaction with EpCAM is relatively low compared to newer engineered antibodies, indicating a lower affinity for its target .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving Edrecolomab is its binding to the EpCAM antigen on tumor cells. This interaction can trigger various biological responses:

  1. Antibody-Dependent Cellular Cytotoxicity (ADCC): Upon binding to EpCAM, Edrecolomab can recruit immune cells that mediate cytotoxic effects against tumor cells.
  2. Complement Activation: The binding may also activate the complement system, leading to lysis of target cells.

Quantitative assessments of these reactions often involve assays measuring cell lysis or cytotoxicity, such as chromium release assays or flow cytometry techniques .

Mechanism of Action

Process and Data

Edrecolomab exerts its therapeutic effects primarily through:

  1. Targeting Tumor Cells: By binding to EpCAM on the surface of tumor cells, Edrecolomab marks these cells for destruction by the immune system.
  2. Immune System Activation: The binding enhances immune responses through mechanisms like ADCC and complement-mediated cytotoxicity, leading to apoptosis in cancerous cells.

Data from clinical trials indicate that while Edrecolomab shows potential in reducing tumor size in certain cancers, its efficacy can be limited by human antimouse antibody responses (HAMA), which may neutralize its effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a sterile solution for intravenous administration.
  • Stability: Stability data indicate that Edrecolomab should be stored under refrigeration and protected from light.
  • Solubility: It is soluble in physiological saline solutions commonly used for intravenous infusions.

The physical properties are crucial for ensuring effective delivery and maintaining activity during storage and administration .

Applications

Scientific Uses

Edrecolomab has been investigated primarily in clinical settings for:

  1. Cancer Treatment: It has been evaluated in various clinical trials targeting solid tumors expressing EpCAM, such as colorectal cancer.
  2. Research Applications: Beyond direct therapeutic use, Edrecolomab serves as a tool in research settings to study EpCAM's role in cancer biology and immune response mechanisms.

Despite its limitations due to immunogenicity and lower affinity compared to newer agents like ING-1 (a human-engineered high-affinity anti-EpCAM antibody), Edrecolomab remains significant in understanding tumor immunology and developing targeted therapies .

Molecular Characterization of Edrecolomab

Structural Analysis of Murine IgG2a Monoclonal Antibody Architecture

Edrecolomab (monoclonal antibody 17-1A) is a murine-derived IgG2a immunoglobulin characterized by a canonical Y-shaped tetrameric structure. This architecture comprises two identical heavy chains (γ2a subclass) and two identical κ light chains, interconnected by disulfide bridges. Each heavy chain contains one N-terminal variable domain (VH) and three constant domains (CH1–CH3), while light chains consist of one variable (VL) and one constant (CL) domain [1] [8]. The antigen-binding site, formed by hypervariable complementarity-determining regions (CDRs) within the VH and VL domains, confers specificity for the Ep-CAM antigen [5].

A critical structural feature of the IgG2a isotype is its efficient engagement of effector functions. The CH2 domain within the Fc region contains a conserved N-linked glycosylation site at Asn297, essential for maintaining an open conformation for Fcγ receptor (FcγR) binding. This domain also facilitates C1q binding, initiating the complement cascade [8]. Structural analyses reveal that murine IgG2a exhibits high affinity for activating FcγRs (e.g., FcγRI, FcγRIII, and FcγRIV) and efficiently triggers antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) [5] [8]. Unique to edrecolomab’s sequence are key residues within the Fc region (e.g., Glu318, Lys320) that optimize interactions with C1q, enhancing its complement-activating potential compared to other IgG subclasses [8].

Table 1: Structural Domains of Edrecolomab (Murine IgG2a)

DomainStructural FeaturesFunctional Role
Variable (VH/VL)Hypervariable CDR loops (HCDR1-3, LCDR1-3)Epitope recognition and binding specificity for Ep-CAM
Constant (CH1/CL)Hinge region with interchain disulfide bondsStabilizes Fab arms; influences antigen-binding avidity
Constant (CH2)N-linked glycosylation at Asn297; C1q binding pocketMediates complement activation (CDC)
Constant (CH3)Homodimer interfaceFc domain stability; half-life modulation

Ep-CAM (17-1A) Antigen: Biochemical Properties and Tumor-Associated Expression

The epithelial cell adhesion molecule (Ep-CAM, CD326), designated the 17-1A antigen, is a 39-40 kDa type I transmembrane glycoprotein encoded by the TACSTD1 gene on chromosome 2p21. Its extracellular region comprises 242 amino acids organized into two distinct domains: an N-terminal epidermal growth factor (EGF)-like domain (residues 24-60) and a thyroglobulin (TY) type-1A domain (residues 61-135), followed by a cysteine-poor region [3] [9]. Ep-CAM undergoes constitutive proteolytic cleavage by ADAM17 and presenilin-2, releasing the intracellular domain (EpICD, 26 aa), which translocates to the nucleus and modulates Wnt pathway genes (e.g., c-myc, cyclins) [3] [9].

Ep-CAM is a tumor-associated antigen with restricted basolateral expression in normal epithelia (e.g., gastrointestinal tract, pancreas). However, it demonstrates significant overexpression and apical redistribution in >90% of epithelial carcinomas, including colorectal, pancreatic, gastric, and breast cancers [3] [9] [10]. This overexpression correlates with enhanced proliferation, invasion, metastasis, and poor prognosis. Ep-CAM’s role extends beyond adhesion; it attenuates E-cadherin-mediated intercellular junctions by disrupting the link between E-cadherin and α-catenin, thereby promoting epithelial-mesenchymal transition (EMT) and tumor progression [9] [10]. Its near-ubiquitous expression on carcinomas and scarcity in normal stroma make it a prime therapeutic target.

Biophysical Interactions Between Edrecolomab and Ep-CAM Epitopes

Edrecolomab binds the Ep-CAM antigen with moderate affinity (Kd ≈ 10⁻⁷ M), targeting a conformational epitope within the EGF-like domain I (residues 24-60) encoded by exon 2 [5] [9]. Biophysical analyses (e.g., surface plasmon resonance, competitive binding assays) demonstrate that edrecolomab’s CDR loops form hydrophobic and hydrogen-bonding interactions with residues clustered in the first EGF-like repeat [5]. This binding is calcium-independent and does not directly inhibit Ep-CAM’s adhesive function but instead triggers epitope masking and internalization [1] [3].

The functional consequences of this interaction are multifaceted:

  • Effector Cell Recruitment: Edrecolomab’s IgG2a Fc domain engages FcγRIIIa on natural killer (NK) cells and macrophages, inducing ADCC. Kinetic studies show edrecolomab-mediated ADCC requires antibody concentrations ≥5 µg/mL and is enhanced by granulocyte-macrophage colony-stimulating factor (GM-CSF) [2] [5].
  • Complement Activation: The antibody-antigen complex deposits C1q on the cell membrane, initiating the classical complement pathway and culminating in membrane attack complex (MAC)-mediated lysis [1] [8].
  • Signaling Modulation: Although not a direct inhibitor, edrecolomab binding sterically hinders Ep-CAM cleavage, reducing nuclear translocation of EpICD and downstream oncogenic signaling in vitro [3].

Table 2: Epitope Mapping of Anti-Ep-CAM Antibodies

AntibodyEpitope LocationBinding Domain (Ep-CAM)Affinity (Kd)
EdrecolomabEGF-like domain IExon 2 (residues 24-60)~100 nM
AdecatumumabMembrane-proximal regionExon 5 (cysteine-poor)~10⁻⁸ M
ING-1EGF-like domain IExon 2~10⁻¹⁰ M
3622W94EGF-like domain IExon 2~10⁻¹⁰ M
EpAb2-6EGF-II/TY domainResidues Y95, D96~0.35 nM

Comparative Structural Homology with Other Anti-Ep-CAM Antibodies

Edrecolomab shares structural homology with first-generation anti-Ep-CAM antibodies (e.g., ING-1, 3622W94) but exhibits distinct biophysical and functional properties. All three antibodies bind the EGF-like domain I, yet edrecolomab’s lower affinity (Kd ~10⁻⁷ M) contrasts sharply with ING-1 and 3622W94 (Kd ~10⁻¹⁰ M) [5]. This moderate affinity may facilitate deeper tumor penetration by allowing transient dissociation-reassociation events, whereas high-affinity antibodies remain peripherally bound [10].

Fc domain engineering further differentiates their effector functions. While edrecolomab’s murine IgG2a Fc efficiently activates human complement, its engagement of human FcγRs is suboptimal. Chimerization (replacing murine Fc with human IgG1) significantly enhances ADCC potency by improving affinity for human CD16 (FcγRIIIa) [5]. Notably, third-generation antibodies like adecatumumab (fully human IgG1) bind a membrane-proximal epitope (exon 5-encoded region) with moderate affinity (Kd ~10⁻⁸ M), minimizing on-target/off-tumor toxicity while retaining anti-proliferative effects independent of ADCC/CDC [5] [7].

Novel constructs like EpAb2-6 (targeting the EGF-II/TY domain) and m801 (fully human IgG1) exhibit superior biophysical properties. EpAb2-6 binds with picomolar affinity (Kd ≈ 0.35 nM) and sterically inhibits γ-secretase-mediated cleavage of Ep-CAM, suppressing EpICD production and oncogenic signaling [3]. M801 fused to IL-2v (m801.2) demonstrates enhanced thermal stability and IL-2Rβ-biased signaling, illustrating advancements in leveraging Ep-CAM’s biology for targeted therapy [7].

Table 3: Structural and Functional Comparison of Anti-Ep-CAM Antibodies

FeatureEdrecolomabChimeric EdrecolomabAdecatumumabEpAb2-6
Species/IsotypeMurine IgG2aChimeric hIgG1Fully human IgG1Murine IgG2a
EpitopeEGF-like domain IEGF-like domain ICysteine-poor regionEGF-II/TY domain
Affinity (Kd)~100 nM~100 nM~10 nM~0.35 nM
ADCC ActivityModerate (murine Fc)High (human Fc)ModerateHigh
CDC ActivityHighHighModerateNot reported
Inhibition of CleavageWeakWeakPartialStrong

Properties

CAS Number

156586-89-9

Product Name

Edrecolomab

Molecular Formula

C14H22N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.